2-[3-(Boc-amino)propoxy]-acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[3-(Boc-amino)propoxy]-acetic acid is an organic compound that features a tert-butoxycarbonyl (Boc) protected amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(Boc-amino)propoxy]-acetic acid typically involves the following steps:
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl (Boc) to prevent unwanted reactions during subsequent steps. This is achieved by reacting the amino compound with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Ether Formation: The protected amino compound is then reacted with 2-bromoacetic acid to form the ether linkage. This reaction is typically carried out in the presence of a base such as potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF).
Hydrolysis: The final step involves the hydrolysis of the ester group to yield this compound. This can be achieved using aqueous sodium hydroxide (NaOH) under reflux conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including the use of continuous flow reactors and automated systems for precise control of reaction parameters.
Chemical Reactions Analysis
Types of Reactions
2-[3-(Boc-amino)propoxy]-acetic acid undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the ether linkage.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Deprotection: The Boc protecting group can be removed using acidic conditions, such as treatment with trifluoroacetic acid (TFA).
Common Reagents and Conditions
Nucleophilic Substitution: Potassium carbonate (K2CO3), dimethylformamide (DMF)
Hydrolysis: Sodium hydroxide (NaOH), water, reflux
Deprotection: Trifluoroacetic acid (TFA)
Major Products Formed
Hydrolysis: 2-[3-(Amino)propoxy]-acetic acid
Deprotection: 2-[3-(Amino)propoxy]-acetic acid
Scientific Research Applications
2-[3-(Boc-amino)propoxy]-acetic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a building block for peptide synthesis.
Industry: The compound is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 2-[3-(Boc-amino)propoxy]-acetic acid depends on its specific application. In drug development, the compound may act as a prodrug, where the Boc protecting group is removed in vivo to release the active drug. The molecular targets and pathways involved would depend on the specific drug being developed.
Comparison with Similar Compounds
2-[3-(Boc-amino)propoxy]-acetic acid can be compared with other similar compounds, such as:
2-[3-(Boc-amino)propoxy]-propanoic acid: Similar structure but with a propanoic acid group instead of acetic acid.
2-[3-(Boc-amino)propoxy]-butanoic acid: Similar structure but with a butanoic acid group instead of acetic acid.
2-[3-(Boc-amino)propoxy]-benzoic acid: Similar structure but with a benzoic acid group instead of acetic acid.
The uniqueness of this compound lies in its specific structure, which provides distinct reactivity and applications compared to its analogs.
Properties
IUPAC Name |
2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]propoxy]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO5/c1-10(2,3)16-9(14)11-5-4-6-15-7-8(12)13/h4-7H2,1-3H3,(H,11,14)(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWDFEEWXMOZGJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCOCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.